1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol
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Overview
Description
Compounds with a 1,3,4-thiadiazole moiety, such as the one in your compound, are known to exhibit a wide range of biological activities, including antifungal, herbicidal, and anticonvulsant properties . They can also act as carbonic anhydrase inhibitors .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the compound 5-(4-chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide was found to have a carbon content of 45.46%, a hydrogen content of 3.18%, and a nitrogen content of 12.72% .Scientific Research Applications
Catalyst Development
Sulfur-containing compounds, similar in structure to the compound , have been employed as recyclable catalysts for condensation reactions, highlighting their potential in facilitating chemical transformations with environmental benefits. For instance, sulfuric acid esters have been used as catalysts for the synthesis of bis(pyrazolones) from aromatic aldehydes and pyrazolone derivatives, achieving high yields and demonstrating the catalyst's recyclability without loss of activity (Tayebi et al., 2011).
Structural Chemistry and Crystallography
Research in structural chemistry has extensively utilized X-ray crystallography to determine the structure of various organic compounds, including those containing the pyrazole moiety. Such studies provide valuable insights into the molecular configuration, intermolecular interactions, and potential reactivity of these compounds. For example, studies on tetrazole derivatives have employed crystallographic analysis to understand the compounds' geometry and interactions within the crystal lattice, aiding in the comprehension of their chemical and physical properties (Al-Hourani et al., 2015).
Material Science
In the field of material science, sulfur and nitrogen-containing heterocycles, akin to the compound of interest, have been synthesized and explored for their properties and applications. These compounds have been investigated for their potential in creating new materials with desirable thermal, optical, and mechanical properties. For instance, the synthesis and structural characterization of thiazole and pyrazole derivatives have led to materials with specific functionalities, such as high refractive indices and low birefringence, suitable for optical applications (Kariuki et al., 2021).
Future Directions
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]hept-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-3-4-5-9-12-20(27)21-22(17-10-7-6-8-11-17)25-26(2)23(21)28-19-15-13-18(24)14-16-19/h6-8,10-11,13-16,20,27H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBABAJTLMUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(C1=C(N(N=C1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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